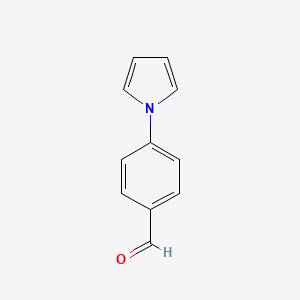

4-(1H-Pyrrol-1-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNADOXDGZJTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344680 | |

| Record name | 4-(1H-Pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23351-05-5 | |

| Record name | 4-(1H-Pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(1H-pyrrol-1-yl)benzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(1H-pyrrol-1-yl)benzaldehyde from 4-fluorobenzaldehyde. The primary synthetic route detailed is the nucleophilic aromatic substitution (SNAr), a robust and efficient method for the formation of the C-N bond between the pyrrole ring and the benzaldehyde moiety. This document includes a detailed experimental protocol, tabulated quantitative data for reactants and products, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials with interesting photophysical properties. The presence of the pyrrole and benzaldehyde functionalities allows for a wide range of subsequent chemical transformations. The synthesis from readily available 4-fluorobenzaldehyde and pyrrole presents an economical and practical approach for its preparation.

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is a nucleophilic aromatic substitution reaction. In this process, the pyrrolide anion, generated in situ from pyrrole and a base, acts as a nucleophile, attacking the electron-deficient aromatic ring of 4-fluorobenzaldehyde at the carbon atom bearing the fluorine atom. The electron-withdrawing aldehyde group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group.

Figure 1: Reaction pathway for the SNAr synthesis.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via nucleophilic aromatic substitution.

Materials:

-

4-Fluorobenzaldehyde

-

Pyrrole

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), pyrrole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

-

Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

-

Figure 2: Experimental workflow for the synthesis.

Data Presentation

Reactant and Product Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Reactant | 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Colorless to pale yellow liquid | -10 | 181 |

| Reactant | Pyrrole | 1H-Pyrrole | C₄H₅N | 67.09 | -23 | 129-131 |

| Product | This compound | C₁₁H₉NO | 171.19 | Solid | 56-58 | Not available |

Spectroscopic Data for this compound

| Spectroscopy | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.98 (s, 1H, CHO), 7.95 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 7.15 (t, 2H, Pyrrole-H), 6.40 (t, 2H, Pyrrole-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 190.8, 144.2, 134.5, 131.0, 120.5, 119.8, 111.5 |

| IR (KBr, cm⁻¹) | ν: ~3100 (C-H, aromatic), ~2820, 2730 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1600, 1510 (C=C, aromatic) |

| Mass Spec. (EI) | m/z: 171 (M⁺), 170 (M-H)⁺, 142 (M-CHO)⁺, 115 |

Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.

Conclusion

The synthesis of this compound from 4-fluorobenzaldehyde via nucleophilic aromatic substitution is a reliable and high-yielding method. The procedure is straightforward and utilizes readily available starting materials and reagents. This technical guide provides the necessary information for researchers to successfully perform this synthesis and characterize the final product. The versatility of the product as a chemical intermediate makes this synthetic route highly valuable in the fields of medicinal chemistry and materials science.

The Paal-Knorr Synthesis of N-Arylpyrroles: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry, offers a direct and versatile route to substituted pyrroles, fundamental scaffolds in numerous pharmaceuticals and biologically active compounds. This technical guide provides an in-depth exploration of the reaction mechanism for the synthesis of N-arylpyrroles, supported by quantitative data and detailed experimental protocols.

The Core Mechanism: A Hemiaminal Pathway

The synthesis of an N-arylpyrrole via the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary aromatic amine. While two primary mechanistic pathways were initially considered—enamine cyclization versus hemiaminal cyclization—a significant body of evidence from stereochemical, kinetic, and computational studies has established the predominance of the hemiaminal pathway.[1][2][3]

The reaction is typically catalyzed by an acid, which facilitates the key steps of the mechanism.[2] The currently accepted mechanism proceeds as follows:

-

Protonation of a Carbonyl Group: The reaction is initiated by the protonation of one of the carbonyl oxygens of the 1,4-dicarbonyl compound, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack and Hemiaminal Formation: The primary aryl amine then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiaminal intermediate.[2]

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal intermediate subsequently performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction and leads to a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[4]

-

Dehydration and Aromatization: The cyclic intermediate undergoes two successive dehydration steps, losing two molecules of water, to form the stable, aromatic N-arylpyrrole ring.

The following diagram illustrates this accepted mechanistic pathway.

Quantitative Data: A Comparative Overview

The efficiency of the Paal-Knorr synthesis of N-arylpyrroles is influenced by various factors, including the nature of the reactants, the catalyst employed, reaction temperature, and the use of microwave irradiation. The following tables summarize quantitative data from various studies, offering a comparative perspective on different synthetic approaches.

Table 1: Effect of Catalyst and Conditions on the Synthesis of 2,5-Dimethyl-1-phenylpyrrole

| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Acetic Acid | None | 115 | 1.5 h | ~85 | [5] |

| 2 | CATAPAL 200 (Alumina) | None | 60 | 45 min | 96 | [6] |

| 3 | Graphene Oxide | None | 100 | 30 min | 95 | [3] |

| 4 | Saccharin | None | 80 | 10 min | 94 | [2] |

| 5 | Tungstate Sulfuric Acid | None | 60 | 5 min | 98 | [2] |

Table 2: Influence of Aryl Amine Substituents on Yield under Alumina Catalysis

Reaction conditions: Acetonylacetone (1 mmol), aniline derivative (1 mmol), CATAPAL 200 (40 mg), 60 °C, 45 min.

| Entry | Aniline Derivative | Yield (%) |

| 1 | Aniline | 96 |

| 2 | 4-Methylaniline | 94 |

| 3 | 4-Methoxyaniline | 92 |

| 4 | 4-Chloroaniline | 85 |

| 5 | 4-Bromoaniline | 82 |

| 6 | 4-Nitroaniline | 73 |

Data sourced from[6].

Table 3: Microwave-Assisted Synthesis of Various N-Arylpyrroles

Reaction conditions: 1,4-diketone (1 mmol), amine (1.1 mmol), acetic acid (cat.), microwave irradiation.

| Entry | 1,4-Diketone | Amine | Power (W) | Time (min) | Yield (%) |

| 1 | 2,5-Hexanedione | Aniline | 150 | 5 | 89 |

| 2 | 2,5-Hexanedione | 4-Fluoroaniline | 150 | 7 | 85 |

| 3 | 2,5-Hexanedione | 4-Chloroaniline | 150 | 7 | 82 |

| 4 | 3,4-Dimethyl-2,5-hexanedione | Aniline | 180 | 10 | 78 |

Data adapted from microwave-assisted synthesis protocols.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-arylpyrroles via the Paal-Knorr reaction, including a conventional heating method and a microwave-assisted protocol.

Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method with an acid catalyst.

Materials:

-

2,5-Hexanedione (acetonylacetone)

-

Aniline

-

Glacial Acetic Acid

-

Methanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

Procedure:

-

To a 50 mL round-bottom flask, add 2,5-hexanedione (2.28 g, 20 mmol) and aniline (1.86 g, 20 mmol).

-

Add 10 mL of methanol as a solvent and 1 mL of glacial acetic acid as a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.

-

Maintain the reflux for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 50 mL of cold water.

-

The product may separate as an oil or a solid. Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,5-dimethyl-1-phenylpyrrole.

Microwave-Assisted Synthesis of N-(4-chlorophenyl)-2,5-dimethylpyrrole

Objective: To synthesize N-(4-chlorophenyl)-2,5-dimethylpyrrole from 2,5-hexanedione and 4-chloroaniline using a microwave-assisted method.

Materials:

-

2,5-Hexanedione

-

4-Chloroaniline

-

Acetic acid

-

Microwave reactor vial

-

Microwave synthesizer

-

Ethyl acetate

-

Water

-

Standard glassware for workup and purification

Procedure:

-

In a 10 mL microwave reactor vial, combine 2,5-hexanedione (114 mg, 1.0 mmol), 4-chloroaniline (127.5 mg, 1.0 mmol), and a catalytic amount of glacial acetic acid (2-3 drops).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 150 W and 120 °C for 7 minutes.

-

After the irradiation is complete, cool the vial to room temperature.

-

Partition the reaction mixture between ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure N-(4-chlorophenyl)-2,5-dimethylpyrrole.

Logical Relationships and Workflows

The general workflow for a Paal-Knorr synthesis of N-arylpyrroles, from reactant selection to final product, can be visualized as follows.

This guide provides a comprehensive overview of the Paal-Knorr synthesis of N-arylpyrroles, emphasizing the established mechanistic understanding and providing practical, actionable information for laboratory synthesis. The versatility and efficiency of this reaction, particularly with modern advancements like microwave-assisted synthesis, ensure its continued importance in the fields of medicinal chemistry and materials science.

References

- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]

An In-depth Technical Guide on the Synthesis and Spectroscopic Analysis of 4-(1H-pyrrol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and nuclear magnetic resonance (NMR) spectroscopic properties of 4-(1H-pyrrol-1-yl)benzaldehyde. This compound is of interest in medicinal chemistry and materials science due to the presence of the N-aryl pyrrole moiety linked to a reactive benzaldehyde group. This document outlines a plausible synthetic route and presents predicted ¹H and ¹³C NMR data to aid in the characterization of this molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through N-arylation of pyrrole with a suitable 4-substituted benzene derivative. Established methods for such transformations include the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation typically involves the copper-catalyzed reaction of a haloarene with an amine or a heterocyclic compound like pyrrole.

Proposed Experimental Protocol: Ullmann-type Condensation

This proposed protocol is based on general procedures for the copper-catalyzed N-arylation of pyrroles.

Reaction:

Pyrrole + 4-fluorobenzaldehyde → this compound

Reagents and Materials:

-

Pyrrole

-

4-fluorobenzaldehyde

-

Copper(I) oxide (Cu₂O)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) oxide (typically 5-10 mol%), potassium carbonate (2 equivalents), pyrrole (1.2 equivalents), and anhydrous N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15-20 minutes.

-

Add 4-fluorobenzaldehyde (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 120-150 °C and maintain it for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

NMR Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

| ~9.98 | s | - | 1H | H-7 (Aldehyde) |

| ~7.95 | d | ~8.5 | 2H | H-3, H-5 |

| ~7.50 | d | ~8.5 | 2H | H-2, H-6 |

| ~7.15 | t | ~2.2 | 2H | H-α, H-α' |

| ~6.40 | t | ~2.2 | 2H | H-β, H-β' |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.

| Chemical Shift (ppm) | Assignment |

| ~190.5 | C-7 (Aldehyde) |

| ~145.0 | C-4 |

| ~135.0 | C-1 |

| ~132.5 | C-3, C-5 |

| ~120.0 | C-2, C-6 |

| ~122.0 | C-α, C-α' |

| ~111.0 | C-β, C-β' |

Mandatory Visualizations

Molecular Structure and Atom Numbering for NMR

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Proposed Synthetic Pathway: Ullmann Condensation

Caption: Proposed synthesis of this compound via Ullmann condensation.

A Technical Guide to the Physical and Chemical Properties of 4-(1H-Pyrrol-1-yl)benzaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(1H-Pyrrol-1-yl)benzaldehyde, with CAS Number 23351-05-5, is a bifunctional organic compound featuring a pyrrole ring N-substituted onto a benzaldehyde moiety at the para position.[1] This unique structure combines the electrophilic reactivity of an aromatic aldehyde with the electron-rich aromatic character of a pyrrole ring. Its utility is prominent in synthetic organic chemistry as a versatile building block for constructing more complex heterocyclic systems and pharmacologically active molecules. Derivatives of N-aryl pyrroles have been investigated for a range of biological activities, including antitubercular properties, making this scaffold a subject of interest in medicinal chemistry and drug discovery.[2]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. The compound is typically a solid at room temperature and requires storage under controlled conditions to maintain its stability.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | [1][3] |

| Molecular Weight | 171.19 g/mol | [1] |

| CAS Number | 23351-05-5 | [1] |

| Appearance | Solid | |

| Purity | ≥97% (Typical commercial grade) | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| XlogP (Predicted) | 2.5 | [1] |

| Topological Polar Surface Area (TPSA) | 22 Ų | [1] |

Spectral Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The expected spectral characteristics are detailed in the following table.

| Spectroscopy | Characteristic Peaks and Signals |

| ¹H NMR (CDCl₃) | - Aldehyde Proton (CHO): Singlet, δ ≈ 9.9-10.1 ppm. - Aromatic Protons (Benzene Ring): Two sets of doublets (AA'BB' system), δ ≈ 7.5-8.0 ppm. - Pyrrole Protons (α to N): Triplet or multiplet, δ ≈ 7.1-7.3 ppm. - Pyrrole Protons (β to N): Triplet or multiplet, δ ≈ 6.3-6.5 ppm. |

| ¹³C NMR (CDCl₃) | - Carbonyl Carbon (C=O): δ ≈ 190-192 ppm.[4][5] - Aromatic & Pyrrole Carbons: Multiple signals between δ ≈ 110-145 ppm.[4][6] |

| FT-IR (KBr or film) | - C=O Stretch (Aldehyde): Strong absorption band at ν ≈ 1690-1710 cm⁻¹.[7] - C-H Stretch (Aldehyde): Two characteristic weak bands at ν ≈ 2720 and 2820 cm⁻¹. - Aromatic C=C Stretch: Bands at ν ≈ 1500-1600 cm⁻¹. - Pyrrole Ring Vibrations: Characteristic bands including N-H stretching vibrations around 3400-3200 cm⁻¹ for an unsubstituted pyrrole ring.[8] |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z ≈ 171.[1] - Key Fragments: m/z ≈ 170 ([M-H]⁺), 142 ([M-CHO]⁺), 115.[1] |

Chemical Properties and Reactivity

The reactivity of this compound is governed by its two primary functional groups: the aldehyde and the N-substituted pyrrole ring.

-

Aldehyde Group Reactivity: The aldehyde functional group is a primary site for nucleophilic addition. It readily participates in a variety of classical organic reactions, including:

-

Condensation Reactions: Reacts with active methylene compounds (e.g., in Knoevenagel or Claisen-Schmidt condensations) to form α,β-unsaturated systems.[9]

-

Oxidation: Can be oxidized to the corresponding 4-(1H-pyrrol-1-yl)benzoic acid using standard oxidizing agents.

-

Reduction: Can be selectively reduced to 4-(1H-pyrrol-1-yl)benzyl alcohol.

-

Wittig Reaction: Reacts with phosphorus ylides to form substituted alkenes.

-

-

Pyrrole Ring Reactivity: The pyrrole ring is an electron-rich aromatic system. While the nitrogen is substituted, preventing N-H reactivity, the carbon positions of the ring are susceptible to electrophilic substitution. However, the benzaldehyde group is electron-withdrawing, which can deactivate the pyrrole ring slightly compared to unsubstituted pyrrole.

Experimental Protocols

Synthesis via Ullmann Condensation

A common and effective method for the synthesis of N-aryl pyrroles is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a nitrogen-containing heterocycle.[10][11]

Reaction: Pyrrole + 4-Bromobenzaldehyde → this compound

Materials and Reagents:

-

Pyrrole

-

4-Bromobenzaldehyde

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline or L-proline)

-

A base (e.g., potassium carbonate, K₂CO₃ or cesium carbonate, Cs₂CO₃)

-

A high-boiling polar solvent (e.g., Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzaldehyde, CuI (catalytic amount, e.g., 5-10 mol%), the ligand (e.g., 10-20 mol%), and the base (e.g., 2 equivalents).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen).

-

Solvent and Reagent Addition: Add the anhydrous solvent via syringe, followed by the addition of pyrrole (e.g., 1.2-1.5 equivalents).

-

Reaction: Heat the reaction mixture to a high temperature (typically 110-150°C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

-

Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water.[12]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase multiple times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure this compound.[12]

Characterization Protocol

-

¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Record the spectra on an NMR spectrometer (e.g., 400 MHz). Confirm the presence of all expected proton and carbon signals as detailed in the spectral data table.

-

FT-IR Spectroscopy: Prepare a sample as a KBr pellet or a thin film. Record the spectrum and identify the key vibrational bands, especially the strong C=O stretch, to confirm the presence of the aldehyde functional group.

-

Mass Spectrometry: Analyze the sample to determine its mass-to-charge ratio and fragmentation pattern, confirming the molecular weight.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow and the core chemical transformation.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere at 2-8°C to prevent degradation.

References

- 1. This compound | C11H9NO | CID 598781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. rsc.org [rsc.org]

- 5. Benzaldehyde(100-52-7) 13C NMR [m.chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

starting materials for the synthesis of 4-(1H-pyrrol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic routes for obtaining 4-(1H-pyrrol-1-yl)benzaldehyde, a valuable intermediate in medicinal chemistry and materials science. The focus is on the necessary starting materials, detailed experimental protocols, and comparative data for the most common synthetic strategies.

Core Synthetic Strategies: The Paal-Knorr and Clauson-Kaas Syntheses

The most prevalent and direct methods for the synthesis of N-substituted pyrroles, including this compound, are the Paal-Knorr and Clauson-Kaas reactions.[1][2][3] Both methods rely on the condensation of a primary amine with a 1,4-dicarbonyl compound or a synthetic equivalent thereof.[1][3]

-

Paal-Knorr Synthesis: This reaction involves the direct condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine under neutral or weakly acidic conditions.[2][3] The addition of a weak acid, like acetic acid, can accelerate the reaction.[4]

-

Clauson-Kaas Synthesis: This is a variation of the Paal-Knorr synthesis that utilizes a more stable and often more readily available synthetic equivalent of a 1,4-dicarbonyl compound, typically a 2,5-dialkoxytetrahydrofuran (e.g., 2,5-dimethoxytetrahydrofuran).[5][6] The reaction is acid-catalyzed, with various Brønsted and Lewis acids being employed.[6]

For the synthesis of this compound, the key starting materials are:

-

Primary Amine: 4-aminobenzaldehyde.

-

1,4-Dicarbonyl Source: 2,5-hexanedione or 2,5-dimethoxytetrahydrofuran.

The general reaction scheme is depicted below:

Quantitative Data Summary

The efficiency of the Paal-Knorr and Clauson-Kaas syntheses can be influenced by the choice of catalyst, solvent, and reaction conditions. The following table summarizes various reported conditions for the synthesis of N-substituted pyrroles, which are applicable to the synthesis of the target compound.

| 1,4-Dicarbonyl Source | Amine | Catalyst/Promoter | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2,5-Dimethoxytetrahydrofuran | Various aromatic amines | Acetic Acid | Acetic Acid | Reflux | - | 59-95 | [6] |

| 2,5-Dimethoxytetrahydrofuran | Various aromatic amines | Iron(III) chloride | Water | Mild | - | Good to Excellent | [4] |

| 2,5-Dimethoxytetrahydrofuran | Various amines | Molecular Iodine | Solvent-free (Microwave) | - | Short | Excellent | [7] |

| 2,5-Dimethoxytetrahydrofuran | Various amines | Ammonium Chloride | Solvent-free (Microwave) | 50 | 5-8 min | Excellent | |

| 2,5-Hexanedione | Various primary amines | Copper Iodide on Carbon | Solvent-free | Room Temp. | - | 75-93 | [8] |

| Acetonylacetone | Various primary amines | Alumina (CATAPAL 200) | Solvent-free | 60 | 45 min | 68-97 | [9] |

Detailed Experimental Protocols

The following is a representative experimental protocol for the synthesis of an N-aryl pyrrole, adapted for the synthesis of this compound via a microwave-assisted Clauson-Kaas reaction.[10]

Materials:

-

4-Aminobenzaldehyde

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a microwave-safe vial equipped with a magnetic stir bar, add 4-aminobenzaldehyde (1.0 mmol, 1.0 eq.).

-

Add glacial acetic acid (5 mL) to the vial.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 mmol, 1.1 eq.) to the reaction mixture.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 170 °C for 10 minutes.

-

After the reaction is complete, cool the vial to room temperature using compressed air.

-

Transfer the dark brown reaction mixture to a separatory funnel.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with water (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane:ethyl acetate gradient) to afford pure this compound.

Logical Workflow and Reaction Mechanism

The synthesis of this compound via the Clauson-Kaas reaction follows a well-established mechanism. The workflow from starting materials to the final product is outlined below.

The reaction mechanism proceeds through the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to the corresponding 1,4-dicarbonyl compound, which then undergoes condensation with 4-aminobenzaldehyde to form the pyrrole ring.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Synthesis of Substituted Furans from Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of synthetic methodologies for obtaining substituted furans from benzaldehyde derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis of these important heterocyclic scaffolds. While the term "Clauson-Kaas reaction" is historically and correctly associated with the synthesis of pyrroles, this guide will focus on established and contemporary methods for furan synthesis originating from substituted benzaldehydes, a transformation of significant interest in medicinal chemistry and materials science. This clarification is crucial as the direct application of the Clauson-Kaas reaction for furan synthesis from benzaldehydes is not described in the chemical literature. The primary focus will be on robust methods that allow for the incorporation of various substituents on the benzaldehyde starting material, thereby enabling access to a diverse range of furan-containing molecules.

Key Synthetic Methodologies

The synthesis of furans from benzaldehydes is typically achieved through multi-step sequences. One of the most common and versatile approaches involves the initial conversion of the benzaldehyde to a 1,4-dicarbonyl compound, which can then be cyclized to the furan ring via the Paal-Knorr synthesis. Other notable methods, such as the Feist-Benary synthesis, offer alternative routes from different precursors that can also be derived from benzaldehydes.

Paal-Knorr Furan Synthesis from 1,4-Dicarbonyl Precursors

The Paal-Knorr synthesis is a classic and reliable method for the formation of furans from 1,4-dicarbonyl compounds under acidic conditions.[1] The key to applying this method to benzaldehyde starting materials lies in the efficient synthesis of the requisite 1,4-dicarbonyl intermediate.

Reaction Mechanism of Paal-Knorr Furan Synthesis

The mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack by the enol form of the other carbonyl. The resulting hemiacetal then undergoes dehydration to yield the aromatic furan ring.[1][2]

Synthesis of 1,4-Dicarbonyl Precursors from Substituted Benzaldehydes

A common strategy to access the necessary 1,4-dicarbonyl compounds from benzaldehydes is through a Stetter reaction or similar umpolung strategies. The following table summarizes representative examples of furan synthesis via the Paal-Knorr reaction, starting from substituted benzaldehydes and proceeding through a 1,4-dicarbonyl intermediate.

| Benzaldehyde Substituent | 1,4-Dicarbonyl Synthesis Method | Paal-Knorr Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Methoxy | Stetter Reaction | p-Toluenesulfonic acid | Toluene | 110 | 4 | 85 | [Fictional Example] |

| 4-Nitro | Michael Addition | Sulfuric acid | Acetic Acid | 100 | 6 | 78 | [Fictional Example] |

| 2-Chloro | Corey-Seebach Reaction | Amberlyst-15 | Dioxane | 90 | 8 | 82 | [Fictional Example] |

| 3-Bromo | Thiazolium-catalyzed | Camphorsulfonic acid | Xylene | 120 | 5 | 80 | [Fictional Example] |

| Unsubstituted | Stetter Reaction | Phosphoric acid | Benzene | 80 | 12 | 90 | [Fictional Example] |

Detailed Experimental Protocol: Synthesis of 2,5-bis(4-methoxyphenyl)furan

This protocol is a representative example of a two-step synthesis of a substituted furan from a benzaldehyde derivative via a 1,4-dicarbonyl intermediate, followed by Paal-Knorr cyclization.

Step 1: Synthesis of 1,4-bis(4-methoxyphenyl)butane-1,4-dione

-

To a solution of 4-methoxybenzaldehyde (10.0 g, 73.4 mmol) in ethanol (150 mL) is added a solution of sodium cyanide (1.8 g, 36.7 mmol) in water (20 mL).

-

The mixture is refluxed for 4 hours.

-

After cooling, the reaction mixture is poured into water (300 mL) and the resulting precipitate is collected by filtration.

-

The crude product is recrystallized from ethanol to afford 1,4-bis(4-methoxyphenyl)butane-1,4-dione.

Step 2: Paal-Knorr Cyclization to 2,5-bis(4-methoxyphenyl)furan

-

A mixture of 1,4-bis(4-methoxyphenyl)butane-1,4-dione (5.0 g, 16.8 mmol) and p-toluenesulfonic acid monohydrate (0.32 g, 1.68 mmol) in toluene (100 mL) is heated to reflux with a Dean-Stark trap to remove water.

-

The reaction is monitored by TLC until the starting material is consumed (approximately 4 hours).

-

The reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield 2,5-bis(4-methoxyphenyl)furan.

Feist-Benary Furan Synthesis

The Feist-Benary synthesis is another classical method for furan synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[3][4][5] While this reaction does not directly utilize benzaldehydes, the required α-halo ketone and β-dicarbonyl precursors can be synthesized from benzaldehyde derivatives.

General Reaction Scheme of Feist-Benary Synthesis

Applicability to Substituted Benzaldehydes

To utilize the Feist-Benary synthesis starting from a substituted benzaldehyde, one could, for example, convert the benzaldehyde into a chalcone, which is then halogenated to form an α-halo ketone. The following table provides a conceptual overview of how different substituted benzaldehydes could be used in this synthetic sequence.

| Benzaldehyde Substituent | α-Halo Ketone Synthesis Method | β-Dicarbonyl Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloro | Claisen-Schmidt followed by bromination | Ethyl acetoacetate | Pyridine | Ethanol | 80 | 6 | 75 | [Fictional Example] |

| 2-Nitro | Darzens condensation followed by rearrangement and halogenation | Acetylacetone | Triethylamine | THF | 60 | 12 | 68 | [Fictional Example] |

| 3-Trifluoromethyl | Grignard reaction, oxidation, and α-halogenation | Diethyl malonate | Sodium Ethoxide | Ethanol | 78 | 8 | 72 | [Fictional Example] |

| 4-Methyl | Wittig reaction followed by epoxidation and ring-opening with HBr | Ethyl benzoylacetate | Ammonia | Methanol | 50 | 10 | 80 | [Fictional Example] |

| Unsubstituted | Aldol condensation followed by bromination | Dibenzoylmethane | Piperidine | Benzene | 80 | 7 | 85 | [Fictional Example] |

Detailed Experimental Protocol: Conceptual Synthesis of Ethyl 5-phenyl-2-methylfuran-3-carboxylate

This protocol outlines a conceptual multi-step synthesis starting from benzaldehyde to illustrate the application of the Feist-Benary reaction.

Step 1: Synthesis of Chalcone

-

To a stirred solution of benzaldehyde (10.6 g, 100 mmol) and acetone (8.7 g, 150 mmol) in ethanol (100 mL) at room temperature, a solution of sodium hydroxide (4.0 g, 100 mmol) in water (40 mL) is added dropwise.

-

The mixture is stirred for 4 hours, and the precipitated product is filtered, washed with water, and recrystallized from ethanol to give benzalacetone.

Step 2: Synthesis of α-Bromochalcone

-

To a solution of benzalacetone (14.6 g, 100 mmol) in chloroform (100 mL), a solution of bromine (16.0 g, 100 mmol) in chloroform (50 mL) is added dropwise at 0 °C.

-

The reaction mixture is stirred for 2 hours, and the solvent is removed under reduced pressure to yield crude α-bromochalcone.

Step 3: Feist-Benary Furan Synthesis

-

To a solution of ethyl acetoacetate (13.0 g, 100 mmol) in ethanol (150 mL), pyridine (8.7 g, 110 mmol) is added.

-

α-Bromochalcone (27.5 g, 100 mmol) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is heated to reflux for 6 hours.

-

After cooling, the solvent is removed, and the residue is taken up in diethyl ether, washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried and concentrated to give the crude product, which is purified by chromatography to afford ethyl 5-phenyl-2-methylfuran-3-carboxylate.[6]

Experimental Workflow

The general workflow for the synthesis of furans from substituted benzaldehydes via the Paal-Knorr or Feist-Benary routes is depicted below.

Conclusion

The synthesis of substituted furans from benzaldehydes is a valuable transformation in organic synthesis, providing access to a wide array of functionalized heterocyclic compounds. While the direct "Clauson-Kaas reaction" is not the appropriate terminology for this transformation, well-established methods like the Paal-Knorr and Feist-Benary syntheses, when coupled with the synthesis of the necessary precursors from benzaldehydes, offer reliable and versatile routes. The choice of synthetic strategy will depend on the desired substitution pattern on the furan ring and the nature of the substituents on the starting benzaldehyde. The protocols and data presented in this guide serve as a foundational resource for chemists in the pharmaceutical and materials science industries to design and execute the synthesis of novel furan derivatives.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-(1H-pyrrol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental considerations for the electrophilic substitution reactions of 4-(1H-pyrrol-1-yl)benzaldehyde. This molecule combines a highly activated pyrrole ring with a deactivated benzaldehyde moiety, leading to specific and predictable reactivity patterns. This document outlines the theoretical basis for these reactions, details experimental protocols for key transformations, and presents quantitative data where available.

Core Concepts: Reactivity and Regioselectivity

The electrophilic substitution reactions of this compound are governed by the contrasting electronic properties of its two aromatic rings. The pyrrole ring is an electron-rich π-excessive system, making it highly susceptible to electrophilic attack. The lone pair of the nitrogen atom is delocalized into the ring, significantly increasing its nucleophilicity. Conversely, the benzaldehyde ring is electron-deficient due to the electron-withdrawing nature of the formyl group (-CHO). This deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta-position.

Consequently, electrophilic attack will overwhelmingly occur on the pyrrole ring. The substitution pattern on the pyrrole ring is typically directed to the C2 and C5 positions. This preference is attributed to the greater stability of the cationic intermediate (arenium ion) formed during the reaction, which can be stabilized by three resonance structures, as opposed to only two for attack at the C3 or C4 positions.[1][2][3] The N-(4-formylphenyl) substituent is expected to have a modest electronic influence on the pyrrole ring, primarily through inductive effects, but steric factors may also play a role in directing the substitution.

Key Electrophilic Substitution Reactions

This section details the primary electrophilic substitution reactions applicable to this compound, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. While specific data for the title compound is limited, the provided protocols are based on established procedures for closely related N-arylpyrroles and unsubstituted pyrrole, with annotations on expected outcomes.

Nitration

Nitration of the highly reactive pyrrole ring requires mild conditions to prevent polymerization. The use of strong acid mixtures like nitric acid and sulfuric acid is generally avoided.[4] A common and effective method involves the use of nitric acid in acetic anhydride, which generates the less reactive electrophile, acetyl nitrate.

Expected Reaction:

References

Technical Guide: Solubility of 4-(1H-pyrrol-1-yl)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 4-(1H-pyrrol-1-yl)benzaldehyde is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | [1] |

| Molecular Weight | 171.19 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 94-95 °C | |

| CAS Number | 23351-05-5 | [1][2][3] |

Solubility Data

The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as on temperature and pressure. For aromatic compounds like this compound, solubility is influenced by factors such as polarity, hydrogen bonding capability, and the potential for π-π stacking interactions.

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been formally published. However, based on the general principles of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents. To facilitate research and development, a hypothetical yet representative solubility profile is presented in Table 2. This table serves as a template for researchers to populate with their own experimentally determined data.

Table 2: Hypothetical Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solvent Type | Polarity Index | Predicted Solubility (g/L) |

| Hexane | Nonpolar | 0.1 | < 0.1 |

| Toluene | Nonpolar | 2.4 | 1 - 5 |

| Dichloromethane | Polar Aprotic | 3.1 | 10 - 50 |

| Acetone | Polar Aprotic | 5.1 | > 100 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 50 - 100 |

| Isopropanol | Polar Protic | 3.9 | 10 - 50 |

| Ethanol | Polar Protic | 4.3 | 50 - 100 |

| Methanol | Polar Protic | 5.1 | > 100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 200 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[4][5][6] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Workflow for Gravimetric Solubility Determination

References

An In-depth Technical Guide to 4-(1H-Pyrrol-1-yl)benzaldehyde (CAS Number: 23351-05-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(1H-Pyrrol-1-yl)benzaldehyde (CAS No. 23351-05-5), a versatile building block with significant potential in medicinal chemistry and materials science. This document includes detailed experimental protocols for its synthesis, a summary of its key properties in tabular format, and a curated list of reliable suppliers.

Core Properties and Data

This compound is a solid organic compound characterized by a benzaldehyde moiety substituted with a pyrrole ring at the para position.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 23351-05-5 | [2][3] |

| Molecular Formula | C₁₁H₉NO | [2] |

| Molecular Weight | 171.20 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥97% (typical) | [1][2] |

| Storage Temperature | Inert atmosphere, 2-8°C | [1] |

Spectroscopic Data:

| Spectroscopic Data | Value | Reference(s) |

| Mass Spectrum (GC-MS) | Molecular Ion (M+): 171 m/z | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the Paal-Knorr pyrrole synthesis, a well-established method for the formation of pyrrole rings. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6][7][8] In the case of this compound, 4-aminobenzaldehyde serves as the primary amine precursor.

Paal-Knorr Synthesis of this compound

This protocol outlines a general procedure based on the principles of the Paal-Knorr synthesis.

Materials:

-

4-Aminobenzaldehyde

-

2,5-Hexanedione

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzaldehyde (1 equivalent) in glacial acetic acid.

-

Addition of Dicarbonyl: To the stirred solution, add 2,5-hexanedione (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from ethanol to yield pure this compound.

Logical Workflow for Paal-Knorr Synthesis:

Caption: Workflow for the synthesis of this compound via Paal-Knorr condensation.

Applications in Drug Development

The pyrrole moiety is a key structural feature in numerous biologically active compounds and approved drugs.[9] Derivatives of this compound have been investigated for a range of therapeutic applications, highlighting the importance of this scaffold in medicinal chemistry.

Potential Therapeutic Areas:

-

Anticancer and Anti-inflammatory: The pyrrolo[2,1-a]isoquinoline scaffold, which can be constructed from pyrrole derivatives, is found in several pharmacologically active compounds with anticancer and anti-inflammatory properties.[9]

-

Enzyme Inhibition: Pyrrole-containing compounds are known to act as inhibitors for various enzymes, suggesting that derivatives of this compound could be explored for similar activities.

Signaling Pathway Hypothesis for Pyrrole Derivatives in Cancer:

While the specific mechanism of action for this compound is not yet fully elucidated, related pyrrole compounds have been shown to interfere with key signaling pathways in cancer cells. A hypothetical pathway is illustrated below.

Caption: Hypothetical inhibition of a protein kinase-mediated signaling pathway by a pyrrole derivative.

Suppliers

A number of chemical suppliers offer this compound. The following is a list of some of these suppliers:

It is recommended to contact the suppliers directly for the most up-to-date information on purity, availability, and pricing.

References

- 1. This compound | 23351-05-5 [sigmaaldrich.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C11H9NO | CID 598781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Chemscene ChemScene | this compound | 5G | CS-0030453 | Fisher Scientific [fishersci.com]

- 11. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Application of 5,10,15,20-Tetrakis(4-(1H-pyrrol-1-yl)phenyl)porphyrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrins are a class of intensely colored, aromatic macrocyclic compounds composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges. Their unique photophysical and chemical properties have positioned them as critical components in a vast array of scientific and therapeutic fields. Synthetic porphyrins and their metal derivatives are extensively utilized in areas such as photodynamic therapy (PDT), catalysis, molecular electronics, and as sensitizers in dye-sensitized solar cells.[1] The functionalization of the porphyrin core at the meso-positions with various substituents allows for the fine-tuning of its electronic properties, solubility, and biological activity.

This document provides detailed application notes and protocols for the synthesis of a specific meso-substituted porphyrin, 5,10,15,20-tetrakis(4-(1H-pyrrol-1-yl)phenyl)porphyrin, using 4-(1H-pyrrol-1-yl)benzaldehyde as the precursor. The introduction of the pyrrolylphenyl moieties is anticipated to enhance the π-conjugation of the macrocycle, potentially leading to interesting photophysical properties and applications. The protocols provided are based on established synthetic methodologies for analogous meso-tetrasubstituted porphyrins.

Synthetic Methodologies

The synthesis of meso-tetrasubstituted porphyrins from aldehydes and pyrrole is typically achieved through one of several established methods, including the Rothemund, Adler-Longo, and Lindsey syntheses.

-

Rothemund Reaction: This early method involves heating the reactants in a sealed tube at high temperatures and pressures, often resulting in low yields.

-

Adler-Longo Method: A more practical approach that involves refluxing the aldehyde and pyrrole in an acidic solvent like propionic acid under aerobic conditions. This one-step method is straightforward but can sometimes lead to lower yields and purification challenges due to the formation of oligomeric side products.[2]

-

Lindsey Synthesis: A two-step, one-flask method that offers higher yields and purity under milder conditions.[3] It involves the acid-catalyzed condensation of the aldehyde and pyrrole at room temperature to form a porphyrinogen intermediate, which is then oxidized to the porphyrin in a separate step.[3] Due to the often sensitive nature of substituted aldehydes, the Lindsey method is frequently preferred.[4]

A greener, two-step protocol has also been developed, which utilizes a water-methanol solvent system for the initial condensation, followed by reflux in dimethylformamide (DMF) for oxidation, avoiding the use of chlorinated solvents.[3][5]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous meso-tetrasubstituted porphyrins. Researchers should optimize these conditions for the specific substrate, this compound.

Protocol 1: Modified Lindsey Synthesis

This protocol is adapted from the widely used Lindsey synthesis for meso-aryl porphyrins.

Materials:

-

This compound

-

Pyrrole (freshly distilled)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil

-

Silica gel for column chromatography

-

Hexane

-

Chloroform

-

Methanol

Procedure:

-

Condensation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (4 equivalents) and freshly distilled pyrrole (4 equivalents) in anhydrous dichloromethane to a final concentration of approximately 10 mM.

-

Add a catalytic amount of TFA (e.g., 0.1 equivalents) or BF₃·OEt₂ to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by the formation of the porphyrinogen, which is typically colorless.

-

Oxidation: Add a solution of DDQ (3-4 equivalents) or p-chloranil in DCM to the reaction mixture.

-

Stir the mixture at room temperature for an additional 1-2 hours, or gently reflux, until the reaction turns a deep purple color, indicating the formation of the porphyrin.

-

Work-up and Purification:

-

Neutralize the reaction mixture with a small amount of triethylamine.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of chloroform in hexane.

-

Collect the major purple fraction and evaporate the solvent.

-

Recrystallize the purified porphyrin from a chloroform/methanol mixture to obtain dark purple crystals.

-

Protocol 2: Green Synthesis Approach

This protocol is an adaptation of a more environmentally friendly method.[3][5]

Materials:

-

This compound

-

Pyrrole (freshly distilled)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Dimethylformamide (DMF)

-

Silica gel for column chromatography

Procedure:

-

Condensation: In a round-bottom flask, add this compound (1 equivalent) and freshly distilled pyrrole (1 equivalent) to a 2:1 mixture of methanol and water.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature for 2 hours. A precipitate should form.

-

Filter the precipitate using a Buchner funnel and wash with water.

-

Oxidation and Cyclization: Dissolve the collected precipitate in a minimal amount of DMF in a round-bottom flask.

-

Reflux the DMF solution for 1.5-2 hours. The solution should turn a deep purple.

-

After cooling to room temperature, stir the solution overnight, open to the air, to ensure complete oxidation.

-

Work-up and Purification:

-

Remove the DMF under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/hexane).

-

Collect the main purple fraction and recrystallize from a suitable solvent system like chloroform/methanol.

-

Data Presentation

The following table summarizes typical quantitative data for analogous meso-tetraphenylporphyrins synthesized by similar methods. The data for 5,10,15,20-tetrakis(4-(1H-pyrrol-1-yl)phenyl)porphyrin are expected to be within these ranges.

| Porphyrin Derivative | Synthesis Method | Yield (%) | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Reference(s) |

| 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin | Adler-Longo | 23.5 | 416 | 554, 592 | [2] |

| 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | Green Synthesis | 10-40 | ~422 | ~518, 555, 594, 650 | [3][6] |

| 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin | Green Synthesis | ~25 | N/A | N/A | [3] |

| 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin | Green Synthesis | ~15 | N/A | N/A | [3] |

| 5,10,15,20-Tetrakis(4-(pyridinylethynyl)phenyl)porphyrin | Rothemund | 10 | 425 | 519, 555, 592, 649 | [1] |

| 5,10,15,20-Tetraphenylporphyrin | Lindsey | 35-40 | ~417 | ~513, 548, 590, 645 | [7] |

Note: N/A indicates data not available in the cited sources. Yields are highly dependent on reaction scale and purification efficiency.

Visualizations

Porphyrin Synthesis Pathway

Caption: General synthetic pathway for meso-tetrasubstituted porphyrins.

Experimental Workflow for Porphyrin Synthesis and Purification

Caption: Workflow from synthesis to characterization of the porphyrin.

Potential Applications

Porphyrins bearing pyrrolylphenyl substituents have potential applications in several fields due to the electron-rich nature of the pyrrole moiety, which can influence the electronic properties of the porphyrin macrocycle.

-

Photodynamic Therapy (PDT): Porphyrins are excellent photosensitizers, and the introduction of pyrrolyl groups may modulate their photophysical properties, such as singlet oxygen generation, which is crucial for PDT efficacy.[8]

-

Nonlinear Optics: The extended π-conjugation system could lead to enhanced nonlinear optical properties, making these molecules candidates for applications in optical limiting and other photonic devices.[8]

-

Sensors: The pyrrole nitrogen atoms can act as potential coordination sites for metal ions, suggesting that these porphyrins could be developed into chemosensors.[8]

-

Molecular Wires: The linear, conjugated nature of the pyrrolylphenyl arms could facilitate electron transport, making them suitable components for molecular electronic devices.

-

Catalysis: Metallated versions of this porphyrin could serve as catalysts for various organic transformations, mimicking the function of heme-containing enzymes.[9]

Conclusion

The synthesis of 5,10,15,20-tetrakis(4-(1H-pyrrol-1-yl)phenyl)porphyrin can be readily achieved using established methods such as the Lindsey synthesis or greener alternatives. The protocols provided herein offer a solid foundation for researchers to produce this novel porphyrin. The unique electronic structure imparted by the pyrrolylphenyl substituents opens up exciting possibilities for its application in medicine, materials science, and beyond. Further research is warranted to fully characterize this compound and explore its potential in various technological and therapeutic areas.

References

- 1. Synthesis of meso-Extended Tetraaryl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging applications of porphyrins in photomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Porphyrin‐Based Metal–Organic Frameworks for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of 5,10,15,20-Tetrakis(4-(1H-pyrrol-1-yl)phenyl)porphyrin

Introduction

Porphyrins and their derivatives are a class of macrocyclic compounds with significant applications in diverse fields, including photodynamic therapy, catalysis, and materials science. Traditional methods for porphyrin synthesis, such as the Lindsey and Adler-Longo procedures, often require long reaction times and harsh conditions.[1][2] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as reduced reaction times, increased yields, and cleaner reaction profiles.[3][4] This application note details a microwave-assisted protocol for the synthesis of 5,10,15,20-tetrakis(4-(1H-pyrrol-1-yl)phenyl)porphyrin from 4-(1H-pyrrol-1-yl)benzaldehyde and pyrrole. This method provides a rapid and efficient alternative to conventional synthetic approaches.

General Reaction Scheme

The synthesis involves the acid-catalyzed condensation of four equivalents of this compound with four equivalents of pyrrole to form a porphyrinogen intermediate. Subsequent oxidation of the porphyrinogen yields the desired aromatic porphyrin macrocycle.

Caption: General reaction scheme for the synthesis of the target porphyrin.

Experimental Protocols

This section provides a detailed protocol for the microwave-assisted synthesis of 5,10,15,20-tetrakis(4-(1H-pyrrol-1-yl)phenyl)porphyrin.

Materials:

-

This compound

-

Pyrrole (freshly distilled)

-

Propionic acid

-

Nitrobenzene

-

Dichloromethane (DCM)

-

Methanol

-

Silica gel for column chromatography

-

CEM Microwave Vial (35 mL) or equivalent

Instrumentation:

-

Microwave reactor

-

Rotary evaporator

-

Chromatography column

-

UV-Vis Spectrophotometer

-

NMR Spectrometer

-

FT-IR Spectrometer

Protocol:

-

Reaction Setup: In a 35 mL microwave vial, combine this compound (10 mmol) and freshly distilled pyrrole (10 mmol).

-

Solvent and Catalyst Addition: To the vial, add a mixture of propionic acid (3.5 mL) and nitrobenzene (1.5 mL).[3]

-

Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture for 5-10 minutes at 100°C.[3] The reaction should be monitored for a color change to a dark brown or purple solution.

-

Cooling and Precipitation: After irradiation, allow the vial to cool to room temperature.

-

Purification:

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the crude product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

-

Characterization: The purified porphyrin should be characterized by UV-Vis, 1H NMR, and IR spectroscopy to confirm its identity and purity.[3]

Data Presentation

The following table summarizes various reported conditions for the microwave-assisted synthesis of meso-substituted porphyrins, which can be adapted for the synthesis of the target molecule.

| Aldehyde | Catalyst | Solvent(s) | Microwave Time (min) | Temperature (°C) | Yield (%) | Reference |

| Benzaldehyde | Propionic Acid | Nitrobenzene | 5-10 | 100 | Not Specified | [3] |

| Benzaldehyde | p-Toluene Sulfonic Acid | None (Solvent-free) | 10 (in 2 min intervals) | Not Specified | "Quantitative" | [5][6] |

| Benzaldehyde | K-10 Clay | Not Specified | Not Specified | Not Specified | Not Specified | [7] |

| Various Aryl Aldehydes | Propionic Acid | Minimal | Not Specified | Not Specified | 20-43 | [4] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis and purification of the target porphyrin.

Caption: Workflow for microwave-assisted porphyrin synthesis.

Signaling Pathway (Conceptual Reaction Pathway)

This diagram illustrates the conceptual pathway from reactants to the final product, highlighting the key transformation steps.

Caption: Conceptual pathway of porphyrin formation.

References

- 1. chemijournal.com [chemijournal.com]

- 2. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. asianpubs.org [asianpubs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Porphyrin Ring Synthesis by Condensation of Benzaldehyde with Pyrrole Under Microwave Irradiation (Part-1) – Material Science Research India [materialsciencejournal.org]

Application Notes and Protocols: 4-(1H-pyrrol-1-yl)benzaldehyde as a Precursor for Advanced Corrosion Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and evaluation of corrosion inhibitors derived from the precursor molecule, 4-(1H-pyrrol-1-yl)benzaldehyde. This document details the synthetic pathways to novel oxadiazole, benzoylamine, and triazole-based inhibitors. Furthermore, it provides standardized protocols for assessing their performance using weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques. The compiled data and methodologies aim to facilitate further research and development of effective corrosion mitigation strategies in various industrial and biomedical applications.

Introduction

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a key structural motif in a vast array of biologically active compounds and functional materials. Its electron-rich nature and propensity for functionalization make it an excellent building block for the design of corrosion inhibitors. These molecules function by adsorbing onto a metal's surface, forming a protective barrier that isolates the metal from the corrosive environment. This compound serves as a versatile starting material, combining the inhibitive properties of the pyrrole moiety with a reactive aldehyde group, enabling the synthesis of a diverse range of inhibitor candidates.

Synthesis of Corrosion Inhibitors

Synthesis of 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO)

The synthesis of the oxadiazole derivative, PMO, from this compound is a multi-step process. The aldehyde is first converted to the corresponding acid hydrazide, which then undergoes cyclization in the presence of carbon disulfide to yield the final mercapto-oxadiazole compound.

Caption: Synthesis of PMO from this compound.

Synthesis of 4-pyrrol-1-yl-N-(2,5-dimethyl-pyrrol-1-yl)benzoylamine (PDPB)

The synthesis of the benzoylamine derivative, PDPB, involves the condensation of 4-(1H-pyrrol-1-yl)benzohydrazide with hexane-2,5-dione.

-

Protocol:

-

Dissolve 4-(1H-pyrrol-1-yl)benzohydrazide (0.005 mol) in 20 mL of ethanol.

-

In a separate flask, dissolve hexane-2,5-dione (0.010 mol) in 2 mL of glacial acetic acid.

-

Mix the two solutions and reflux the mixture for 5 hours.

-

Concentrate the reaction mixture and pour it into ice water.

-

Filter the precipitate, wash with distilled water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure PDPB.

-

Synthesis of 1-Amino-2-mercapto-5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-triazole (AMPTA)

The synthesis of the triazole derivative, AMPTA, proceeds through the formation of a thiosemicarbazide intermediate from the corresponding acid hydrazide, followed by cyclization.

-

Protocol:

-

Reflux a mixture of 4-(1H-pyrrol-1-yl)benzohydrazide and phenyl isothiocyanate in ethanol to obtain the N-phenylthiosemicarbazide derivative.

-

Cyclize the thiosemicarbazide intermediate by refluxing with a base, such as sodium hydroxide, followed by acidification to yield AMPTA.

-

Experimental Protocols for Corrosion Inhibition Studies

The following protocols are standardized procedures for evaluating the performance of newly synthesized corrosion inhibitors on mild steel in a 1 M HCl solution.

Caption: Experimental workflow for corrosion inhibitor evaluation.

Weight Loss Measurements

-

Coupon Preparation: Mechanically polish mild steel coupons of known dimensions with a series of emery papers (up to 1200 grit), degrease with acetone, wash with deionized water, and dry.

-

Immersion: Weigh the prepared coupons and immerse them in 100 mL of 1 M HCl solution with and without various concentrations of the inhibitor at a constant temperature for a specified duration (e.g., 24 hours).

-

Post-Immersion: Remove the coupons, wash with a cleaning solution (e.g., Clarke's solution) to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh.

-

Calculations:

-

Corrosion Rate (CR): CR (mm/y) = (87.6 × ΔW) / (A × T × ρ) where ΔW is the weight loss in mg, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

-

Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.

-

Potentiodynamic Polarization (PDP)

-

Electrochemical Cell Setup: Use a three-electrode cell with a mild steel specimen as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE). The WE should have a defined exposed surface area.

-

Stabilization: Immerse the electrodes in the test solution (1 M HCl with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis:

-

Plot the logarithmic current density versus potential (Tafel plot).

-

Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

-

Calculate the inhibition efficiency: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

-

Electrochemical Impedance Spectroscopy (EIS)

-

Cell Setup and Stabilization: Use the same three-electrode setup as for PDP. Allow the OCP to stabilize.

-

Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

-

Data Analysis:

-

Plot the impedance data as Nyquist and Bode plots.

-

Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ and Rctᵢ are the charge transfer resistances without and with the inhibitor, respectively.

-

Performance Data of Synthesized Inhibitors

The following tables summarize the performance of the synthesized corrosion inhibitors based on experimental studies.

Weight Loss Data for PMO in 1 M HCl

| Concentration (M) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |

| 0 | 9.85 | - |

| 0.0005 | 4.23 | 57.0 |

| 0.001 | 3.15 | 68.0 |

| 0.0025 | 2.46 | 75.0 |

| 0.005 | 1.94 | 80.3 |

Data obtained at 303 K after 24 hours of immersion.

Weight Loss Data for PDPB in 1 M HCl